molecular formula C20H23N5O3S B2757767 3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2379996-17-3

3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2757767
CAS No.: 2379996-17-3
M. Wt: 413.5
InChI Key: RUVKTZTWTXPDGY-UHFFFAOYSA-N
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Description

3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a pyrazolylphenylsulfonylpiperidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids. The pyrazolylphenylsulfonylpiperidinylmethoxy group is then introduced through a series of substitution reactions, often involving the use of sulfonyl chlorides and piperidine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-6-[[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-16-3-8-20(23-22-16)28-15-17-9-13-24(14-10-17)29(26,27)19-6-4-18(5-7-19)25-12-2-11-21-25/h2-8,11-12,17H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVKTZTWTXPDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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